REACTION_SMILES
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[CH3:24][C:25]#[N:26].[CH3:27][N:28]([CH3:29])[P:30](=[O:31])([N:32]([CH3:33])[CH3:34])[N:35]([CH3:36])[CH3:37].[Cl:12][c:13]1[cH:14][cH:15][c:16]([S:19][Si:20]([CH3:21])([CH3:22])[CH3:23])[cH:17][cH:18]1.[O-:1][N+:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][Br:9])[cH:10][cH:11]1>>[O-:1][N+:2](=[O:3])[c:4]1[cH:5][cH:6][c:7]([CH2:8][S:19][c:16]2[cH:15][cH:14][c:13]([Cl:12])[cH:18][cH:17]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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C[Si](C)(C)Sc1ccc(Cl)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Sc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(CBr)cc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(CSc2ccc(Cl)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |